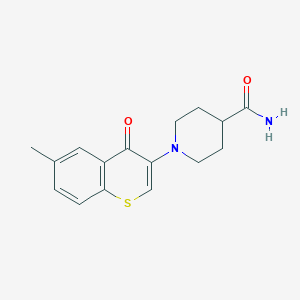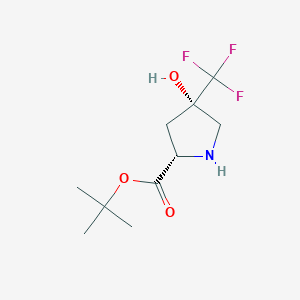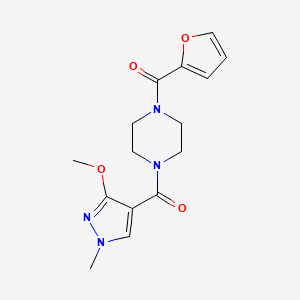![molecular formula C18H14N4O3S2 B2672955 methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate CAS No. 478081-03-7](/img/structure/B2672955.png)
methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiproliferative Activity
Pyrido[2,3-d]pyrimidin-5-one derivatives, which include this compound, exhibit promising antiproliferative activity. These molecules interfere with cell division and growth, making them potential candidates for cancer therapy. Researchers have identified the compound API-1 as a particularly effective antiproliferative agent .
Tyrosine Kinase Inhibition
Among pyrido[2,3-d]pyrimidin-7-one derivatives, there’s a notable compound called TKI-28. It acts as a tyrosine kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation. Tyrosine kinases play a crucial role in cancer progression, making TKI-28 relevant for targeted cancer therapies .
Cyclin-Dependent Kinase (CDK4) Inhibition
Another pyrido[2,3-d]pyrimidin-7-one derivative inhibits cyclin-dependent kinase 4 (CDK4). CDK4 regulates cell cycle progression, and its dysregulation is associated with cancer. Inhibitors like this compound hold promise for cancer treatment .
DNA and RNA Similarity
Pyrido[2,3-d]pyrimidines structurally resemble nitrogen bases found in DNA and RNA. Researchers explore their interactions with nucleic acids, aiming to develop ligands for receptors involved in gene expression and regulation .
Orientations Futures
The future directions for this compound could involve further investigation into its potential biological activity, given the activity observed in related compounds . For instance, related compounds have been found to be potent inhibitors of CDK2, suggesting potential applications in cancer treatment .
Propriétés
IUPAC Name |
methyl 3-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-17(23)14-13(8-9-27-14)25-16-12-10-19-22(11-6-4-3-5-7-11)15(12)20-18(21-16)26-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWNVTLAUAQOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)

![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)

![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2672885.png)
![ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2672886.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)

